N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-9(18)10-4-3-5-11(6-10)17-14(19)12-7-13(20-2)16-8-15-12/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFXBXMXWYVRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-acetylphenylamine with 6-methoxypyrimidine-4-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-(3-carboxyphenyl)-6-methoxypyrimidine-4-carboxamide.
Reduction: Formation of N-(3-hydroxyphenyl)-6-methoxypyrimidine-4-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide serves as a valuable building block in organic synthesis. Its functional groups allow for further modifications, making it suitable for the development of new chemical entities. It can be utilized in the synthesis of more complex organic molecules, contributing to advancements in material science and polymer chemistry.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes can provide insights into enzyme mechanisms and facilitate the development of novel therapeutic agents. Preliminary studies suggest that it may exhibit selective inhibition against certain cancer-related enzymes, which could be pivotal in cancer research.
Medicine
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have shown promising results against various cancer cell lines, indicating its potential as a lead compound for drug development. For instance, it has demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 - 20 |
| A549 | 15 - 30 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression.
Industry
In the industrial sector, this compound is being explored for its applications in the production of specialty chemicals and pharmaceuticals. Its unique properties make it an attractive candidate for use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer activity of this compound against several human cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis in MCF-7 cells through activation of caspase pathways.
Case Study 2: Enzyme Inhibition
Research conducted on enzyme inhibition revealed that this compound selectively inhibited a specific kinase involved in cancer signaling pathways. This selectivity suggests its potential utility as a targeted therapy in oncology.
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The compound’s structural features allow it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces with its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-6-methoxypyrimidine-4-carboxamide
- N-(3-acetylphenyl)-4-methoxypyrimidine-6-carboxamide
- N-(3-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide
Uniqueness
N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide stands out due to the specific positioning of the acetyl and methoxy groups, which can influence its reactivity and binding properties. This unique arrangement can result in distinct biological activities and chemical behaviors compared to its analogs .
Biological Activity
N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with an acetylphenyl group and a methoxy group. This structure is significant for its biological activity, as modifications in the substituents can influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound.
- Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has been shown to inhibit the proliferation of breast cancer cells (MDA-MB-231) and glioblastoma cells (U-87) with IC50 values indicating significant potency compared to standard chemotherapeutics .
- Case Study : In a study assessing the anticancer efficacy of several pyrimidine derivatives, this compound demonstrated a notable reduction in cell viability in vitro, suggesting its potential as a lead compound in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored:
- Inhibition of COX Enzymes : Preliminary studies indicate that this compound inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. The IC50 values for COX-2 inhibition were reported to be competitive with established NSAIDs like celecoxib .
- Experimental Evidence : In vivo models of inflammation showed that treatment with this compound resulted in reduced edema and inflammatory markers, supporting its use as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial potential of this compound has been investigated against various pathogens:
- Broad-Spectrum Activity : this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those for many standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Summary of Biological Activities
| Biological Activity | Mechanism/Effect | Notable Findings |
|---|---|---|
| Anticancer | Induces apoptosis; cell cycle arrest | Effective against MDA-MB-231 and U-87 cells; IC50 values comparable to standard drugs |
| Anti-inflammatory | Inhibits COX enzymes | Reduces edema and inflammatory markers; IC50 values competitive with celecoxib |
| Antimicrobial | Broad-spectrum activity | Lower MICs than standard antibiotics against various pathogens |
Q & A
Basic: What are the common synthetic routes for N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide, and what key reaction parameters influence yield?
The synthesis typically involves multi-step reactions starting with functionalized pyrimidine precursors. Key steps include:
- Coupling reactions : Amide bond formation between 6-methoxypyrimidine-4-carboxylic acid derivatives and 3-acetylaniline under activating agents like EDCl/HOBt .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .
- Temperature control : Reactions often proceed at 50–80°C to balance kinetics and side-product formation .
Critical parameters affecting yield include stoichiometric ratios of reagents, pH (for aqueous steps), and inert atmosphere use to prevent oxidation .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : and NMR confirm regiochemistry of the pyrimidine ring and acetylphenyl substitution .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
Advanced: How can researchers optimize regioselectivity in nucleophilic substitution reactions during synthesis?
Regioselectivity challenges arise in pyrimidine ring functionalization. Strategies include:
- Directing group placement : Electron-donating groups (e.g., methoxy) at C6 direct electrophilic attacks to C5 or C2 positions .
- Solvent polarity effects : Polar solvents stabilize transition states for specific pathways (e.g., THF vs. DMF) .
- Catalytic approaches : Pd-mediated cross-coupling reactions improve selectivity for aryl-amide bond formation .
Advanced: How can contradictory bioactivity data across studies be resolved?
Discrepancies in reported IC values or target affinities may stem from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Structural analogs : Compare activity of derivatives with modified acetyl or methoxy groups to identify critical pharmacophores .
- Solubility factors : Use co-solvents (e.g., DMSO) at consistent concentrations to ensure compound bioavailability .
Advanced: What computational methods best predict binding affinity with target enzymes?
- Molecular docking : AutoDock Vina or Glide models interactions with kinase domains (e.g., EGFR) to prioritize synthesis targets .
- Molecular dynamics (MD) simulations : GROMACS simulations (100 ns+) assess binding stability and hydration effects .
- QSAR models : Train models using datasets of pyrimidine analogs to correlate substituent effects with activity .
Advanced: What strategies mitigate compound degradation during in vitro assays?
- Buffer optimization : Use phosphate-buffered saline (PBS, pH 7.4) over Tris buffers to minimize hydrolysis .
- Temperature control : Store stock solutions at -20°C and avoid freeze-thaw cycles .
- Light protection : Amber vials prevent photodegradation of the acetylphenyl moiety .
Basic: What are the primary applications of this compound in medicinal chemistry research?
- Anticancer studies : Pyrimidine derivatives inhibit tyrosine kinases (e.g., BRAF) and induce apoptosis in cancer cell lines .
- Antimicrobial screening : Structural analogs show activity against Gram-positive bacteria (e.g., S. aureus) via dihydrofolate reductase inhibition .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
- Systematic substitution : Modify the acetyl group (e.g., replace with trifluoroacetyl) and methoxy position (C6 vs. C4) .
- Bioisosteric replacements : Substitute pyrimidine with triazine or quinazoline cores to assess scaffold flexibility .
- Pharmacokinetic profiling : Measure logP (octanol-water) and metabolic stability in liver microsomes to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
